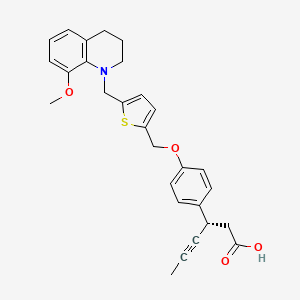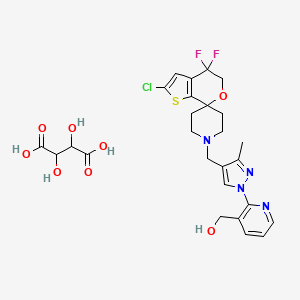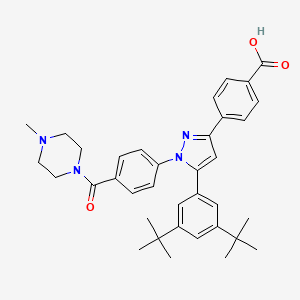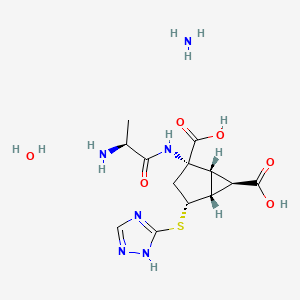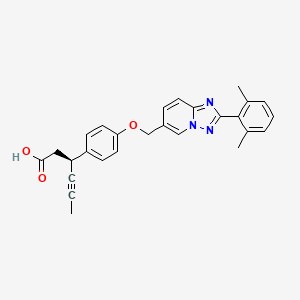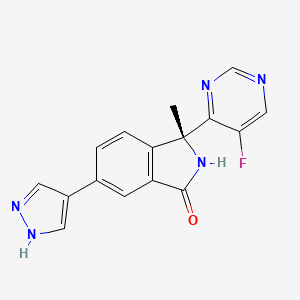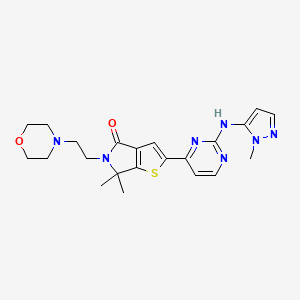
MAK683
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MAK683 is a potent and selective oral inhibitor of the Polycomb Repressive Complex 2 (PRC2), specifically targeting the embryonic ectoderm development (EED) subunit. PRC2 is involved in the transcriptional repression of genes through the trimethylation of histone H3 at lysine 27 (H3K27me3). Dysregulation of this pathway is associated with various malignancies, making this compound a promising candidate for cancer treatment .
科学的研究の応用
MAK683 has several scientific research applications, particularly in the fields of oncology and epigenetics:
Cancer Treatment: this compound is being investigated for its potential to treat various malignancies, including diffuse large B-cell lymphoma (DLBCL). .
Epigenetic Research: this compound is a valuable tool for studying the role of PRC2 in gene regulation and epigenetic modifications.
Drug Development: This compound serves as a lead compound for the development of new PRC2 inhibitors with improved efficacy and safety profiles.
作用機序
MAK683 exerts its effects by allosterically inhibiting the binding of the EED subunit to H3K27me3. This inhibition disrupts the function of PRC2, leading to the reactivation of genes that are normally repressed by this complex. The primary molecular target of this compound is the EED subunit of PRC2, and the pathway involved includes the inhibition of histone methylation at H3K27 .
生化学分析
Biochemical Properties
MAK683 selectively binds to the domain of EED that interacts with trimethylated lysine 27 on histone 3 (H3K27me3) . This binding leads to a conformational change in the EED H3K27me3-binding pocket and prevents the interaction of EED with the histone methyltransferase enhancer zeste homolog 2 (EZH2) . This interaction impairs the ability of PRC2 to trimethylate H3K27, leading to transcriptional repression .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, in diffuse large B-cell lymphoma (DLBCL) cells, this compound treatment led to substantial reductions in the H3K27me3/H3 ratio .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the EED-H3K27me3 binding site, which impairs the allosteric activation of PRC2 . This prevents the interaction of EED with EZH2, thereby inhibiting the methylation of H3K27 and leading to transcriptional repression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . It has been observed that this compound is well absorbed with a median Tmax of 1-4 hours across cohorts . The apparent terminal half-life was 2.5–6.6 hours across cohorts and constant over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, in a study involving rats, it was found that this compound was well absorbed and demonstrated high oral exposure and moderate to high oral bioavailability at the dose of 1-2 mg/kg .
Metabolic Pathways
This compound is involved in the metabolic pathway of PRC2, which regulates transcription via trimethylation of H3K27 . It interacts with the enzyme EZH2 and the cofactor EED, which are part of the PRC2 complex .
準備方法
MAK683 is synthesized through a series of chemical reactions involving the formation of a triazolopyrimidine core. The synthetic route typically involves the following steps:
Formation of the triazolopyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity for the EED subunit.
Purification: The final compound is purified using chromatographic techniques to ensure high purity and yield
化学反応の分析
MAK683 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The aldehyde formed from the oxidation of the dihydrofuran ring can be reduced to form O-hydroxyethylphenol.
Substitution: This compound can undergo substitution reactions, particularly involving the pyridine moiety.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include various hydroxylated, oxidized, and reduced metabolites .
類似化合物との比較
MAK683 is unique compared to other PRC2 inhibitors due to its high selectivity and potency for the EED subunit. Similar compounds include:
EED226: Another EED inhibitor that served as a precursor to this compound.
EZH2 Inhibitors: Compounds like tazemetostat target the EZH2 subunit of PRC2.
This compound stands out due to its ability to allosterically inhibit EED, providing a novel approach to targeting PRC2 in cancer therapy .
特性
IUPAC Name |
N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O/c1-12-13(3-2-7-22-12)16-10-24-20(27-11-25-26-19(16)27)23-9-15-14-6-8-28-18(14)5-4-17(15)21/h2-5,7,10-11H,6,8-9H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIBABIFOBYHSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1951408-58-4 |
Source


|
| Record name | MAK-683 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1951408584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MAK-683 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K446Z8N51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine](/img/structure/B608723.png)

